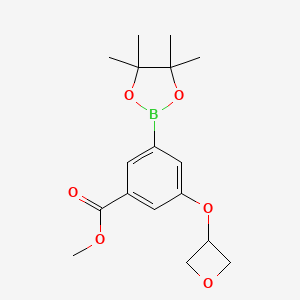

Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a benzoate core substituted with an oxetan-3-yloxy group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. This compound is of interest in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the boronate moiety . The oxetan group introduces steric and electronic modifications that differentiate it from analogous structures.

Properties

Molecular Formula |

C17H23BO6 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C17H23BO6/c1-16(2)17(3,4)24-18(23-16)12-6-11(15(19)20-5)7-13(8-12)22-14-9-21-10-14/h6-8,14H,9-10H2,1-5H3 |

InChI Key |

SUAMCKWVONYNBA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3COC3)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be characterized by its unique structural features:

- Molecular Formula : C17H25BO5

- Molecular Weight : 320.19 g/mol

- CAS Number : 1218789-57-1

The compound consists of a benzoate moiety linked to an oxetane and a dioxaborolane group, which are known for their applications in drug design and synthesis.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds containing boron and oxetane functionalities. The dioxaborolane group is particularly noteworthy due to its ability to form stable complexes with biomolecules, which can enhance the therapeutic index of anticancer agents.

Case Study : A study conducted on similar dioxaborolane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Compounds with oxetane rings have shown promise against a range of bacterial strains.

Research Findings : In vitro assays revealed that methyl derivatives of oxetanes exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. The presence of boron in its structure suggests possible interactions with biological targets.

Findings : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, derivatives containing boron have been shown to inhibit enzymes like carbonic anhydrase and urease effectively .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences reactivity, solubility, and biological activity. Key analogs include:

a. Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Structure : Trifluoromethyl (-CF₃) group at position 3.

- Increased lipophilicity due to -CF₃, which may reduce aqueous solubility but improve membrane permeability in drug design .

b. Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : Methoxy (-OCH₃) group at position 3.

- Properties :

c. Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure: Protected amino (-NHBoc) group at position 3.

- Properties :

d. Target Compound: Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : Oxetan-3-yloxy group at position 3.

- Properties :

Reactivity in Cross-Coupling Reactions

Boronate esters are critical in Suzuki-Miyaura reactions. Substituent effects on reactivity:

- Key Insight : The oxetan group’s mild electron-donating nature may necessitate optimized reaction conditions (e.g., higher Pd catalyst loading) compared to -CF₃ analogs.

a. Methyl 5-(1-(N-(5-cyclopropyl-2-(4-fluorophenyl)benzofuran-6-yl)sulfonamido)ethyl)-2-(dioxaborolan-2-yl)benzoate

- Application : Intermediate in RAS inhibitor development (e.g., Elironrasib) .

- Advantage : Bulky benzofuran and sulfonamide groups improve target binding but reduce solubility. The oxetan analog’s smaller substituent may enhance solubility .

b. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate (NBC)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.